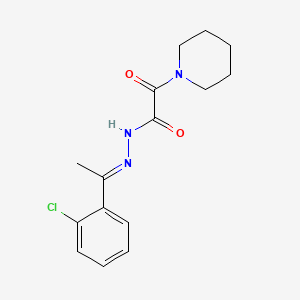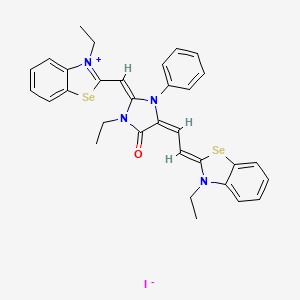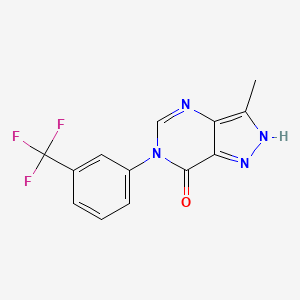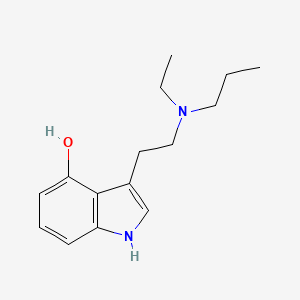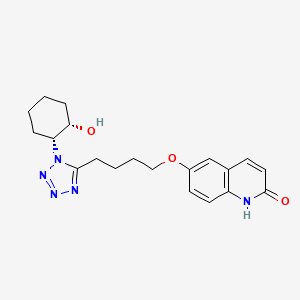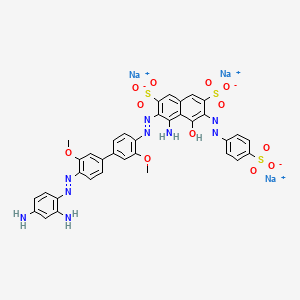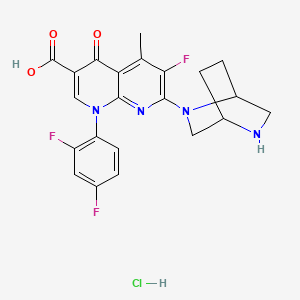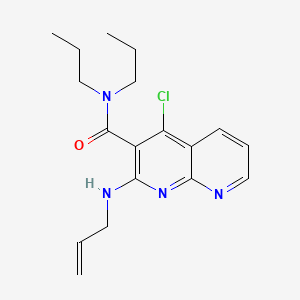
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often utilize scalable and eco-friendly approaches. These methods may include the use of water-soluble catalysts for reactions in aqueous media under air atmosphere, ensuring high yields and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted compounds with enhanced biological activity .
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- involves its interaction with molecular targets such as mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cytotoxic effects in cancer cells, leading to cell death. Additionally, its anti-inflammatory activity is mediated through the downregulation of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- is unique due to its specific substituents, which enhance its cytotoxic and anti-inflammatory properties compared to other 1,8-naphthyridine derivatives . The presence of the 4-chloro, N,N-dipropyl, and 2-(2-propenylamino) groups contributes to its distinct mechanism of action and potential therapeutic applications.
Propriétés
Numéro CAS |
156991-97-8 |
|---|---|
Formule moléculaire |
C18H23ClN4O |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
4-chloro-2-(prop-2-enylamino)-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-4-9-20-17-14(18(24)23(11-5-2)12-6-3)15(19)13-8-7-10-21-16(13)22-17/h4,7-8,10H,1,5-6,9,11-12H2,2-3H3,(H,20,21,22) |
Clé InChI |
ZJXLUKUCHQLYSA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


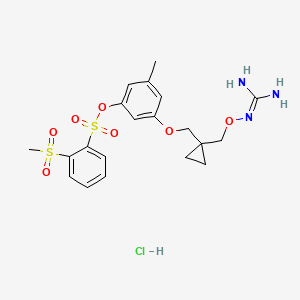

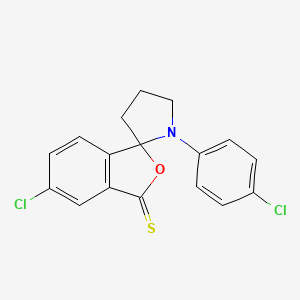
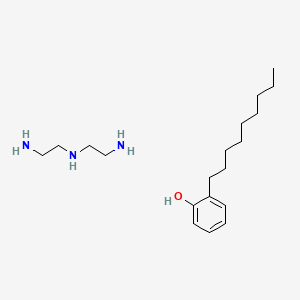
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
